

Spectroscopic Analysis of Cyclopentylphenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Cyclopentylphenylacetic acid*

Cat. No.: *B1219947*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclopentylphenylacetic acid**, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **Cyclopentylphenylacetic acid** is summarized in the tables below, providing a quantitative analysis of its molecular structure.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Cyclopentylphenylacetic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35 - 7.20	m	-	5H	Ar-H
3.25	d	8.0	1H	α -H
2.50	m	-	1H	Cyclopentyl-H (α to phenylacetic acid group)
1.80 - 1.40	m	-	8H	Cyclopentyl-H
12.0 (broad)	s	-	1H	COOH

Note: The chemical shift of the carboxylic acid proton can be variable and may exchange with D₂O.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **Cyclopentylphenylacetic acid**

Chemical Shift (δ) ppm	Carbon Atom Assignment
179.5	C=O
138.0	Ar-C (quaternary)
128.8	Ar-CH
128.5	Ar-CH
127.2	Ar-CH
58.0	α -C
46.5	Cyclopentyl-CH (α to phenylacetic acid group)
30.5	Cyclopentyl-CH ₂
25.2	Cyclopentyl-CH ₂

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for **Cyclopentylphenylacetic acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-2500 (broad)	O-H stretch (Carboxylic acid)
3080-3030	C-H stretch (Aromatic)
2950-2850	C-H stretch (Aliphatic)
1705	C=O stretch (Carboxylic acid)
1600, 1495, 1450	C=C stretch (Aromatic ring)
1250	C-O stretch (Carboxylic acid)
940 (broad)	O-H bend (Carboxylic acid dimer)
730, 695	C-H bend (Aromatic, monosubstituted)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **Cyclopentylphenylacetic acid**

m/z	Relative Intensity (%)	Proposed Fragment
204	25	[M] ⁺ (Molecular Ion)
159	10	[M - COOH] ⁺
136	100	[M - C ₅ H ₉ O] ⁺
118	40	[C ₉ H ₁₀] ⁺
91	85	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Cyclopentylphenylacetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 300 MHz Bruker AC-300 instrument).[\[1\]](#)
 - For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

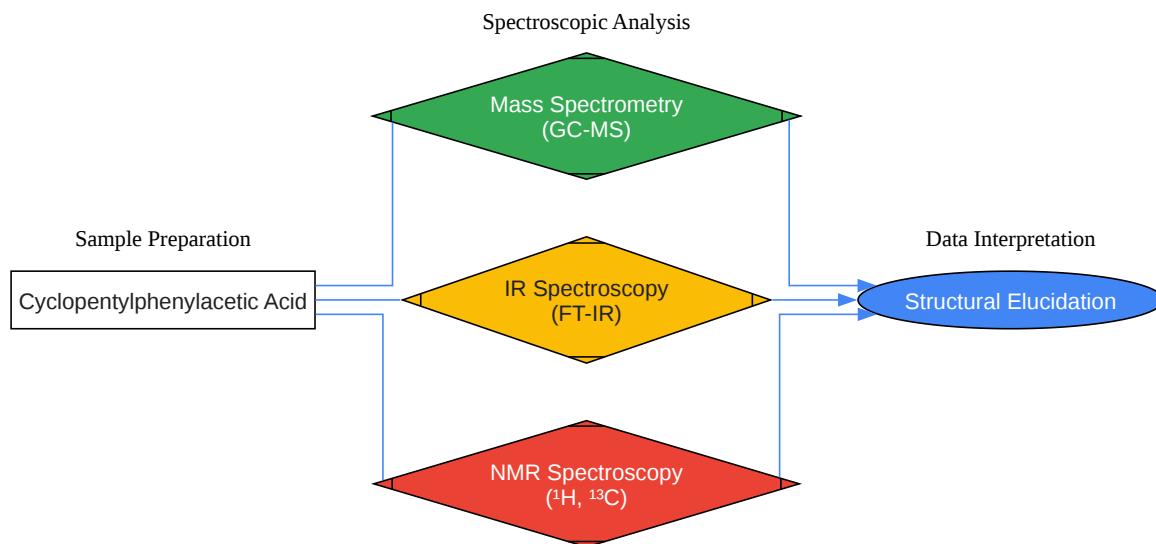
- Sample Preparation:
 - KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[\[1\]](#)
 - Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[\[1\]](#)
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired by a Fourier Transform Infrared Spectrometer. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).[1]
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

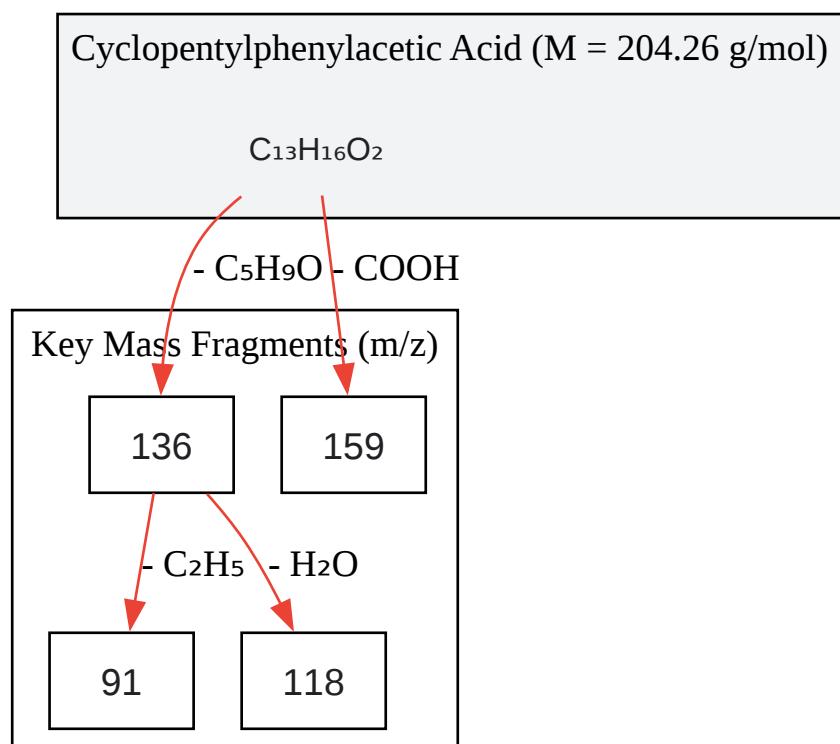
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure with key mass spectrometry fragments.



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A general workflow for the spectroscopic analysis of a chemical compound.



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Chemical structure and proposed key fragments in the mass spectrum of
Cyclopentylphenylacetic Acid.

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